molecular formula C18H18N2O4S2 B2493879 N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 2034255-74-6

N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2493879
M. Wt: 390.47
InChI Key: KZWIKMIXJXXAQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures, including those containing furan and thiophene units, often involves multi-step reactions, utilizing catalysts and specific reagents to achieve the desired molecular framework. For example, a study detailed the design, synthesis, and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, highlighting the strategic modifications to improve drug-like properties such as potency and solubility (Shukla et al., 2012). Similarly, efficient synthesis methods for N-substituted acetamide derivatives incorporating furan and thiophene motifs have been developed to enhance yield and environmental friendliness (Raju et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their chemical behavior and potential applications. Crystal structure analysis through techniques like X-ray diffraction provides insights into the arrangement of atoms and the molecular conformation. For instance, the synthesis and characterization of specific Schiff bases of thiophenes demonstrated the utility of spectral data in confirming molecular structures (Arora et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with furan and thiophene units can lead to a variety of products depending on the reactants and conditions. Multi-component reactions, for example, have been used to synthesize bifurans and thiophenyl furans, illustrating the compounds' versatility in organic synthesis (Sayahi et al., 2015).

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide have been synthesized and evaluated for antimicrobial properties. For example, the synthesis, characterization, and antimicrobial activity of some Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were explored, showcasing their potential as antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Similarly, another study focused on new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzyme Inhibition and Pharmaceutical Applications

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , have been investigated as glutaminase inhibitors, showing potential in cancer therapy. These analogs exhibit potent inhibition, highlighting their therapeutic potential in treating conditions where glutaminase activity is implicated (Shukla et al., 2012).

Chemical Synthesis and Methodology

Research has also been conducted on the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans, providing insights into chemical synthesis methodologies that could be applied to the synthesis of compounds like N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Corrosion Inhibition

Another study focused on the adsorption and corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions. This work could provide a foundation for the development of corrosion inhibitors based on similar chemical structures (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Electronic and Biological Interactions

The electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids were evaluated, offering insights into the compound's structural parameters, electron behavior, and potential biological applications. This research underscores the importance of understanding the molecular interactions for the development of pharmaceutical agents (Bharathy et al., 2021).

properties

IUPAC Name

N-[4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-13(21)20-15-2-5-17(6-3-15)26(22,23)19-10-8-16-4-7-18(25-16)14-9-11-24-12-14/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWIKMIXJXXAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide

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